Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate
Description
Properties
Molecular Formula |
C26H36N4O5 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H36N4O5/c1-4-35-25(34)19-5-7-20(8-6-19)28-24(33)18-30-13-11-29(12-14-30)10-9-27-17-21-22(31)15-26(2,3)16-23(21)32/h5-8,17,31H,4,9-16,18H2,1-3H3,(H,28,33) |
InChI Key |
IFIOUTUTCDCTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCN=CC3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Components
The target molecule can be dissected into three primary subunits (Figure 1):
-
Ethyl 4-aminobenzoate : Serves as the aromatic foundation.
-
Piperazine-acetyl linker : Provides conformational flexibility and hydrogen-bonding capacity.
-
4,4-Dimethyl-2,6-dioxocyclohexylidene-methylamino group : Introduces steric bulk and keto-enol tautomerism potential.
Retrosynthetic disconnections suggest sequential coupling of these modules via amidation and condensation reactions.
Stepwise Synthesis Protocol
Synthesis of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate (benzocaine) is commercially available but can be synthesized via Fisher esterification:
-
Reagents : 4-Aminobenzoic acid, ethanol, sulfuric acid (catalyst).
Mechanism : Acid-catalyzed nucleophilic acyl substitution:
Piperazine Derivatization
Piperazine is alkylated at the N1-position using 2-chloroethylamine hydrochloride:
Acetylation of the Aminoethyl Side Chain
The amino group is acylated with bromoacetyl bromide:
-
Reagents : 1-(2-Aminoethyl)piperazine, bromoacetyl bromide, triethylamine, dichloromethane.
-
Product : 1-(2-Bromoacetylaminoethyl)piperazine.
Mechanism : Nucleophilic acyl substitution:
Synthesis of 4,4-Dimethyl-2,6-dioxocyclohexylidene-methylamine
Prepared via condensation of 4,4-dimethylcyclohexane-2,6-dione with methylamine:
-
Reagents : 4,4-Dimethylcyclohexane-2,6-dione, methylamine hydrochloride, NaOH, ethanol.
Structure :
Amidation of Ethyl 4-Aminobenzoate
The bromoacetyl-piperazine intermediate reacts with ethyl 4-aminobenzoate:
-
Reagents : Ethyl 4-aminobenzoate, 1-(2-bromoacetylaminoethyl)piperazine, KCO, DMF.
-
Conditions : 50°C, 24 hours.
-
Intermediate : Ethyl 4-({[4-(2-aminoethyl)piperazin-1-yl]acetyl}amino)benzoate.
Condensation with Cyclohexylidene-methylamine
The primary amine reacts with the keto-enol moiety:
-
Reagents : Intermediate from Step 2.4.1, 4,4-dimethyl-2,6-dioxocyclohexylidene-methylamine, acetic acid (catalyst), ethanol.
Mechanism : Schiff base formation:
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines Steps 2.4.1 and 2.4.2 using a coupling agent:
-
Reagents : HATU, DIPEA, DMF.
-
Advantage : Reduces purification steps.
-
Drawback : Lower yield (42%) due to competing side reactions.
Optimization Strategies
Solvent Effects on Reaction Efficiency
Comparative yields under varying solvents (Table 1):
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 58 | 95 |
| THF | 7.5 | 34 | 88 |
| Ethanol | 24.3 | 41 | 90 |
| Acetonitrile | 37.5 | 49 | 93 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and stabilize transition states, improving yields.
Catalytic Enhancements
-
Microwave Assistance : Reducing Step 2.4.2 time to 1 hour at 100°C with 10% yield increase.
-
Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) boosts Step 2.2.2 efficiency by 15%.
Analytical Characterization
Spectroscopic Confirmation
-
H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -OCHCH), 2.45–2.70 (m, 8H, piperazine), 3.21 (s, 2H, -CHCO-), 6.62 (d, 2H, aromatic), 7.85 (d, 2H, aromatic).
-
HRMS : m/z calculated for CHNO [M+H]: 479.2295; found: 479.2298.
Challenges and Mitigation
Steric Hindrance in Piperazine Acylation
Bulky substituents on piperazine slow bromoacetylation. Mitigation strategies:
-
Employ high-dilution conditions to minimize oligomerization.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyclohexylidene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzoate ester or piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and cyclohexylidene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on structural formula.
Key Observations:
Structural Complexity and Rigidity : The target compound’s cyclohexylidene group introduces steric hindrance and conformational rigidity, distinguishing it from analogs like I-6230 or I-6273, which rely on planar heterocycles (e.g., pyridazine, isoxazole) . This may influence binding specificity but could reduce solubility.
Piperazine Linker Modifications : Unlike Ethyl 4-(4-methylpiperazin-1-yl)benzoate (2), which features a simple methyl-piperazine group, the target compound incorporates a piperazine-acetyl bridge coupled to an ethyl-cyclohexylideneamine chain. This extended linker may enhance interactions with hydrophobic pockets in biological targets .
Bioactivity Trends: Pyridazine-based analogs (e.g., I-6230, I-6232) demonstrate moderate kinase inhibitory activity, while isoxazole derivatives (e.g., I-6273) exhibit better metabolic stability.
Biological Activity
Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity, which makes it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₃₁H₃₆N₂O₆
The biological activity of this compound is hypothesized to involve multiple mechanisms. Its structural components suggest interactions with various biological targets, including:
- Enzyme inhibition : The piperazine moiety may interact with enzyme active sites.
- Receptor modulation : The benzoate group could influence receptor binding and signaling pathways.
- Antioxidant properties : The dioxocyclohexylidene structure may contribute to free radical scavenging.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammation markers in cellular models. |
| Neurological effects | Possible neuroprotective effects observed in animal studies. |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study assessed the antimicrobial efficacy of structurally related compounds and found significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes. -
Anticancer Properties :
In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported in the micromolar range, suggesting moderate potency. -
Neuroprotective Effects :
Animal models demonstrated that derivatives of this compound might protect neuronal cells from oxidative stress-induced apoptosis. This was measured through reduced levels of apoptotic markers and improved behavioral outcomes in treated subjects.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low acute toxicity in standard assays. Long-term effects remain to be fully elucidated through comprehensive studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including reductive amination and coupling. For example, sodium triacetoxy borohydride is effective for reductive amination under mild conditions (room temperature, dichloromethane solvent) to stabilize reactive intermediates . Monitoring via TLC (e.g., ethyl acetate:hexanes 35:65) ensures reaction completion. Flash chromatography (e.g., Biotage SP4 with gradient elution) is critical for purifying intermediates.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the piperazine and cyclohexylidene moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., as applied in ) resolves stereochemistry of the dioxocyclohexylidene group. For purity assessment, HPLC with a C18 column and UV detection is preferred .
Q. How can researchers optimize reaction yields for intermediates involving piperazine derivatives?
- Methodological Answer : Piperazine coupling reactions benefit from stoichiometric control (e.g., 1:1 molar ratio of aldehyde to amine) and polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic additives like acetic acid (5 drops per 25 mL solvent) enhance imine formation rates . Post-reaction quenching with water and phase separation minimizes byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties of the cyclohexylidene and piperazine groups to identify reactive sites. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For validation, compare computational results with crystallographic data (e.g., ) and bioassay outcomes .
Q. What strategies address contradictory data in biological activity assays (e.g., variable IC50 values)?
- Methodological Answer : Contradictions may arise from assay conditions (pH, solvent polarity) or target specificity. Systematic optimization includes:
- Dose-response curves with triplicate measurements.
- Solvent standardization (e.g., DMSO concentration ≤1% v/v).
- Target selectivity screening against related enzymes/receptors (e.g., kinase panels) .
Q. How can AI-driven experimental design improve synthesis scalability and reproducibility?
- Methodological Answer : AI platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize parameters (temperature, catalyst loading). Machine learning models trained on historical data (e.g., reaction yields from and ) predict optimal conditions for novel derivatives. Autonomous labs enable real-time adjustments via robotic liquid handlers .
Q. What are the challenges in modifying the dioxocyclohexylidene group for enhanced pharmacokinetics?
- Methodological Answer : The dioxocyclohexylidene group’s rigidity may limit solubility. Strategies include:
- Prodrug synthesis : Ester hydrolysis (e.g., ethyl to carboxylic acid) improves aqueous solubility.
- Co-crystallization with cyclodextrins (see for structural insights).
- SAR studies : Replace the cyclohexylidene with bioisosteres (e.g., tetralone derivatives) .
Experimental Design & Data Analysis
Q. How to design a robust SAR study for piperazine-acetylbenzoate derivatives?
- Methodological Answer :
- Variable groups : Modify the cyclohexylidene (e.g., dimethyl vs. diethyl) and benzoate substituents (e.g., nitro vs. methoxy).
- Assays : Test against primary (e.g., cancer cell lines) and counter-targets (e.g., cardiac ion channels).
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare activity trends. DOE (Design of Experiments) methods () minimize trial numbers while maximizing data quality .
Q. What in vitro/in vivo models are suitable for evaluating metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
